- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Cas no 93-09-4 (naphthalene-2-carboxylic acid)
2-naphthoic acid is a biochemical reagent, which can be used as biomaterials or organic compounds for life science related research
naphthalene-2-carboxylic acid structure
naphthalene-2-carboxylic acid Properties
Names and Identifiers
-
- 2-Naphthoic acid
- naphthalene-2-carboxylic acid
- beta-naphthoic acid
- beta-napthoic acid
- 2-naphthalenecarboxylic acid
- 2-carboxynaphthalene
- 2-maythic acid
- 2-naphthoic acid (beta)
- 2-Naphthoic Acid (2-Naphthalenecarboxylic Acid)
- 2-napthoic acid
- 2-Naphthoic acid (8CI)
- 2-Naphthylcarboxylic acid
- Isonaphthoic acid
- NSC 59901
- β-Naphthalenecarboxylic acid
- β-Naphthoic acid
- 2-Naphthalenecarboxylic Acid
- 4-09-00-02414 (Beilstein Handbook Reference)
- SCHEMBL98296
- CHEBI:36106
- AM80981
- 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)
- Z104475600
- WLN: L66J CVQ
- AC-5785
- FT-0613119
- NSC-59901
- InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13
- 2-naphthyl carboxylic acid
- ne-2-carboxylic acid
- 2-naphthalene carboxylic acid
- AKOS000119654
- EINECS 202-217-8
- MFCD00004101
- EN300-19820
- AI3-16903
- Q27104331
- D77680
- 2-Naphthoic acid, 98%
- NS00014604
- 2-Naphthioic acid
- HY-W007437
- UNII-QLG01V0W2L
- BRN 0972039
- Naphthalene-.beta.-carboxylic acid
- 2-Naphthoic acid, >=97.0% (GC)
- 2-Naphtoic acid
- NSC59901
- bmse000693
- 2-?Naphthoic Acid
- .beta.-Naphthoic acid
- AE-508/40228340
- DTXSID1059078
- Naphthalene-beta-carboxylic acid
- 2-NAPHTHOIC ACID [MI]
- FS-3342
- QLG01V0W2L
- CHEMBL114648
- N0025
- F2191-0108
- 93-09-4
- MFCD0004101
- Q-200310
- CS-W007437
- 2-Naphthoicacid
- 2-Naphthoic acid,99%
- ?-NAPHTHOIC ACID
- DB-021408
- +Expand
-
- MFCD00004101
- UOBYKYZJUGYBDK-UHFFFAOYSA-N
- 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
- O=C(C1C=C2C(C=CC=C2)=CC=1)O
- 972039
Computed Properties
- 172.052429g/mol
- 0
- 3.3
- 1
- 2
- 1
- 172.052429g/mol
- 172.052429g/mol
- 37.3Ų
- 13
- 200
- 0
- 0
- 0
- 0
- 0
- 1
- 0
Experimental Properties
- 2.53800
- 37.30000
- 6382
- 1.5520 (estimate)
- <0.5 g/L (20 C)
- 300 ºC
- 180-185 °C
185-187 °C (lit.) - 6.63e-06 mmHg
- 205 ºC
- 2723
- alcohol: soluble
- White flake or needle crystals
- 4.5 (H2O, 20℃)
- Soluble in ether and alcohol, slightly soluble in hot water.
- 4.17(at 25℃)
- 1.08
naphthalene-2-carboxylic acid Security Information
- GHS07
- QL1050000
- 2
- S26-S36-S24/25
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Store at room temperature
- 36/37/38
- Warning
- Yes
naphthalene-2-carboxylic acid Customs Data
- 2916399090
-
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
naphthalene-2-carboxylic acid Price
naphthalene-2-carboxylic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Catalase , Galactose oxidase , Aldehyde oxidase Solvents: Acetonitrile , Water ; overnight, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandemGreen Chemistry, 2015, 17(6), 3271-3275,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile , Dichloromethane ; 48 h, rt
Reference
- A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible lightTetrahedron Letters, 2010, 51(31), 4061-4065,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Palladium Solvents: Ethanol ; 6 h, 60 °C
Reference
- Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki-Miyaura Cross-Coupling by One-Pot SynthesisSynlett, 2018, 29(6), 779-784,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- [Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiationTetrahedron Letters, 2016, 57(50), 5628-5631,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ; rt → 80 °C; 2 h, 80 °C
Reference
- Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate, China, , ,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 50 h, 55 °C
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Reference
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamidePolish Journal of Chemistry, 2006, 80(3), 417-428,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
Reference
- One-pot oxidation of azomethine compounds into arenecarboxylic acidsSynthetic Communications, 2001, 31(20), 3151-3159,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ; 27 h, rt
Reference
- Preparation method of carboxylic acid compound under photopromotion, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 27 h, rt
Reference
- Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution ProcessOrganic Letters, 2022, 24(10), 2020-2024,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Reference
- Method for preparing aromatic carboxylic acid compound, China, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile , Water ; 58 s, 5 bar, 100 °C
Reference
- Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine CatalystSynlett, 2019, 30(8), 961-966,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
Reference
- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acidsChemical Communications (Cambridge, 2018, 54(82), 11574-11577,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dimethyl sulfoxide ; 2 - 6 h, rt
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Reference
- SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon MonoxideChemistry - An Asian Journal, 2017, 12(17), 2323-2331,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 11 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditionsTetrahedron Letters, 2017, 58(25), 2512-2516,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Water ; 35 min, 29 °C
Reference
- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from AmidesJournal of Organic Chemistry, 2017, 82(11), 5769-5781,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water ; 20 h, reflux
Reference
- Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenidePolish Journal of Chemistry, 2004, 78(2), 231-238,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Dimethyl sulfide , N-Bromosuccinimide , 4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
- Efficient synthesis of benzylic bromides under neutral conditions on solid supportTetrahedron Letters, 2000, 41(51), 9985-9988,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Water Solvents: Dichloromethane , 1,4-Dioxane
Reference
5-Bromo-7-nitroindoline
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2007,
,
,
naphthalene-2-carboxylic acid Raw materials
- 2-Naphthalenecarbothioic acid
- naphthalen-2-ol
- (naphthalen-2-yl)methanol
- Ethyl β-oxo-2-naphthalenepropane(dithioate)
- 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide
- 2-naphthaldehyde oxime
- benzyl naphthalene-2-carboxylate
- 6-Bromo-2-napthoic Acid
- 2-Bromonaphthalene
- 2-Iodonaphthalene
- Naphthalene-2-carbaldehyde
- N-Methoxy-2-naphthamide
- 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone
naphthalene-2-carboxylic acid Preparation Products
naphthalene-2-carboxylic acid Suppliers
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Shanghai Aladdin Biochemical Technology Co., Ltd
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A LA DING
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naphthalene-2-carboxylic acid Related Literature
-
1. 198. Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acidW. F. Beech,N. Legg J. Chem. Soc. 1950 961
-
2. Index of subjects, 1935
-
Yuki Tanaka,Hideyuki Tabata,Nobuo Tajima,Reiko Kuroda,Yoshitane Imai CrystEngComm 2014 16 1741
-
Yuhei Kobayashi,Tomohiro Sato,Yuki Tanaka,Takunori Harada,Reiko Kuroda,Yoshitane Imai CrystEngComm 2013 15 4624
-
Panchami Prabhakaran,Vedavati G. Puranik,Jima N. Chandran,P. R. Rajamohanan,Hans-J?rg Hofmann,Gangadhar J. Sanjayan Org. Biomol. Chem. 2009 7 2458
-
Munir Gindy,Victorine B. Baghos,Atef M. Shaban J. Chem. Soc. C 1970 1905
-
Huan Wang,Yuxiang Zhou,Ying Xie,Yi Liu,Yulong Li,Hao Zhang,Jilang Long Org. Biomol. Chem. 2023 21 1821
-
Shifan Li,Iskinder Arsano,Saikat Talapatra,Mesfin Tsige,Xingmao Ma Environ. Sci.: Processes Impacts 2019 21 2109
-
Tatjana D. Savi?,Zoran V. ?aponji?,Mirjana I. ?omor,Jovan M. Nedeljkovi?,Miroslav D. Drami?anin,Marko G. Nikoli?,Du?an ?. Veljkovi?,Sne?ana D. Zari?,Ivana A. Jankovi? Nanoscale 2013 5 7601
-
Yuhei Kobayashi,Takafumi Kinuta,Tomohiro Sato,Takunori Harada,Reiko Kuroda,Yoshio Matsubara,Yoshitane Imai CrystEngComm 2012 14 1468
93-09-4 (naphthalene-2-carboxylic acid) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-09-4)naphthalene-2-carboxylic acid
99%
1kg
220.0